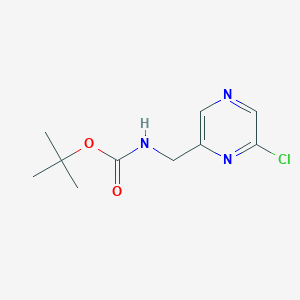

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate

Descripción

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a 6-chloropyrazine moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and other bioactive molecules . The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling selective reactivity during multi-step syntheses. Its chloropyrazine core contributes to electron-deficient aromatic systems, enhancing suitability for nucleophilic substitution or cross-coupling reactions .

Propiedades

IUPAC Name |

tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-5-7-4-12-6-8(11)14-7/h4,6H,5H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLVHJGYSHBODW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide solutions can be employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed:

Substitution Reactions: The major products are the substituted pyrazine derivatives.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: The major products depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry: Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activity against certain diseases or conditions, making it a valuable target for drug discovery .

Industry: The compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings with specific properties .

Mecanismo De Acción

The mechanism of action of tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with these targets, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate and analogous compounds:

Stability and Handling

- Boc Group Stability : All compounds exhibit stability under basic conditions but are cleavable under acidic conditions (e.g., trifluoroacetic acid). The pyrazine core may reduce stability in strongly nucleophilic environments due to increased electron deficiency .

- Solid-State Stability : Pyridine derivatives (e.g., tert-butyl (6-chloropyridin-2-yl)methylcarbamate) are reported to have longer shelf lives compared to pyrazine analogs, likely due to reduced hygroscopicity .

Research Findings and Key Insights

Synthetic Efficiency : The target compound’s synthesis mirrors methods for pyridine analogs, involving chloropyrazine methylation followed by Boc protection . However, pyrazine starting materials often require lower temperatures to prevent decomposition .

Catalytic Compatibility : Palladium catalysts achieve higher yields in cross-coupling reactions with pyrazine derivatives compared to pyridines, attributed to stronger metal-nitrogen coordination .

Thermodynamic Stability : Pyrazine-based carbamates exhibit lower melting points (e.g., 85–90°C) than pyridine analogs (e.g., 120–125°C), impacting crystallization strategies .

Actividad Biológica

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The mechanism of action for this compound primarily involves its interaction with specific biological targets. The carbamate group allows for the formation of covalent bonds with nucleophilic residues in proteins, leading to modulation of enzymatic activity. The chloropyrazine moiety enhances binding affinity through π-π interactions with aromatic residues in proteins, which can result in either inhibition or activation of enzymatic functions.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been studied for its ability to inhibit various phosphatases, including SHP2, which is implicated in several cancers such as melanoma and neuroblastoma. Inhibiting SHP2 may lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Potential

Preclinical studies have demonstrated that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For instance, compounds with similar structures have shown enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin . The structural features of the compound are believed to contribute significantly to its anticancer activity by enhancing interaction with target proteins involved in tumor growth and metastasis.

Case Studies

- SHP2 Inhibition : A study reported that this compound derivatives effectively inhibited SHP2 activity, leading to decreased viability in cancer cell lines .

- Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited better cytotoxic profiles against hypopharyngeal tumor cells than existing treatments, suggesting potential for development as novel anticancer agents .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.